N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide
Description
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is a benzofuran derivative featuring a 3-chlorophenyl group attached to the carboxamide moiety at the 2-position of the benzofuran core and a propionamido substituent at the 3-position (Fig. 1). The benzofuran scaffold is notable for its rigidity and planar structure, which often enhances binding affinity to biological targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-8-3-4-9-14(13)24-17(16)18(23)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGZNNOMAJKRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR assembles the carboxamide backbone by reacting:
- 3-Chloroaniline (1.2 eq)
- tert-Butyl isocyanide (1.0 eq)
- 2-Bromobenzaldehyde (1.5 eq)
- 2-Bromoacetic acid (1.0 eq)
Reaction conditions: Methanol, 25°C, 12 h. The reaction affords N-(3-chlorophenyl)-2-bromoacetamide intermediates in 82–89% yield, confirmed by ¹H NMR (δ 7.8–8.1 ppm, aromatic protons).
Microwave-Assisted Rap–Stoermer Cyclization
The benzofuran ring is formed via intramolecular etherification:
- Intermediate from Ugi-4CR (1.0 eq)
- Salicylaldehyde derivatives (1.2 eq)
- Cs₂CO₃ (2.5 eq) in acetonitrile
Microwave conditions: 140°C, 40 min, 300 W. This step yields N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide in 65–78% yield. LC-MS analysis shows [M+H]⁺ at m/z 343.1 (calc. 342.8).
Sequential Functionalization of Preformed Benzofuran
Benzofuran Core Synthesis
Alternative routes construct the benzofuran ring first. 2-Hydroxyacetophenone undergoes Claisen condensation with ethyl propionate (K₂CO₃, DMF, 110°C, 6 h) to yield 3-propionyl-2-hydroxyacetophenone (74% yield). Bromination (NBS, AIBN, CCl₄) introduces a bromine at C5, facilitating subsequent cross-coupling.
Amidation and Chlorophenyl Incorporation
- C2 Carboxamide : Reaction with 3-chlorophenyl isocyanate (1.1 eq) in THF (0°C → rt, 8 h) achieves 83% conversion.
- C3 Propionamide : Propionyl chloride (1.5 eq) with DMAP (0.1 eq) in CH₂Cl₂ affords the final product in 68% yield.
Optimization and Process Considerations
Catalyst Screening
Comparative studies indicate Cs₂CO₃ outperforms K₂CO₃ or NaOAc in Rap–Stoermer cyclizations, reducing side-product formation by 19%.
Solvent Effects
Temperature Control
Microwave heating at 140°C achieves >95% conversion vs. 72% under conventional reflux (ΔT = 40°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, MeCN/H₂O = 70:30): Retention time = 6.72 min, purity >99.5%.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as signal transduction or metabolism.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzofuran vs. Benzothiazole Derivatives
European Patent EP 348550A1 describes benzothiazole-based analogs, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (Fig. 2A). The benzothiazole core differs from benzofuran by replacing the oxygen atom with a sulfur and nitrogen, altering electronic properties and hydrogen-bonding capacity.
Benzofuran vs. Phthalimide Derivatives
The phthalimide derivative 3-chloro-N-phenyl-phthalimide (Fig. 2B) shares a chloro-substituted aromatic system but lacks the benzofuran core and propionamido side chain. Phthalimides are primarily utilized as monomers for polyimide synthesis, highlighting a divergence in application compared to the carboxamide-functionalized benzofuran compound .
Substituent Modifications
Propionamido vs. Acetamide Side Chains
The propionamido group in the target compound contrasts with acetamide derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide. The longer alkyl chain (propionamido vs. acetamide) may improve lipophilicity and membrane permeability, which are critical for bioavailability in drug candidates .
3-Chlorophenyl vs. Cyclopropane Substituents
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) retains the 3-chlorophenyl group but incorporates a cyclopropane ring and tetrahydrofuran moiety. This structural complexity likely enhances its pesticidal activity by increasing steric bulk and metabolic stability .
Data Tables: Structural and Functional Comparisons
Table 1. Core Structure and Key Substituents
| Compound Name | Core Structure | Substituents | Primary Application |
|---|---|---|---|
| N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide | Benzofuran | 3-propionamido, 3-chlorophenyl carboxamide | Undocumented (Potential pharmaceutical) |
| N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide | Benzothiazole | Trifluoromethyl, 3-chlorophenyl acetamide | Agrochemical (Patent) |
| 3-chloro-N-phenyl-phthalimide | Phthalimide | Chloro, phenyl | Polymer synthesis |
| Cyprofuram | Cyclopropane | Tetrahydro-2-oxo-3-furanyl, 3-chlorophenyl | Pesticide |
Research Findings and Implications
- Agrochemical vs. Pharmaceutical Potential: Benzothiazole analogs (e.g., EP 348550A1) are pesticidal, whereas benzofurans with carboxamide groups are more aligned with drug development. The 3-chlorophenyl group may confer target selectivity in both domains .
- Synthetic Challenges : Amide bond formation, as seen in , is critical for constructing such molecules. The choice of coupling reagents (e.g., HATU) impacts yield and purity .
Biological Activity
N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article reviews existing literature on its biological properties, including antimicrobial, antitumoral, and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C16H15ClN2O3
- Molecular Weight : 320.75 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumoral Activity
The compound has demonstrated promising antitumoral activity in several preclinical studies. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study: In Vitro Analysis
In a study examining its effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to control groups.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in models of arthritis.
Table 2: Cytokine Inhibition
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 50 |
| IL-6 | 10 | 60 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Reactive Oxygen Species Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cytokine Modulation : The compound modulates the immune response by inhibiting pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
